molecular formula C13H10INO B1392183 3-(4-Iodobenzoyl)-4-methylpyridine CAS No. 1187171-73-8

3-(4-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392183
CAS No.: 1187171-73-8
M. Wt: 323.13 g/mol
InChI Key: VMJAUCBEVDEUKO-UHFFFAOYSA-N
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Description

3-(4-Iodobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a benzoyl group substituted with an iodine atom at the para position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobenzoyl)-4-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and 4-iodobenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is performed under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.

    Procedure: 4-methylpyridine is reacted with 4-iodobenzoyl chloride in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Iodobenzoyl)-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: It serves as a probe in biochemical assays to study the interaction of small molecules with biological targets.

    Industrial Applications: It is employed in the synthesis of advanced polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoyl Chloride: Used in similar synthetic applications but lacks the pyridine ring.

    4-Methylpyridine: A simpler compound without the benzoyl group, used as a starting material in the synthesis of 3-(4-Iodobenzoyl)-4-methylpyridine.

    4-Iodopyridine: Contains an iodine atom on the pyridine ring but lacks the benzoyl group.

Uniqueness

This compound is unique due to the presence of both the benzoyl group with an iodine atom and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-iodophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAUCBEVDEUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254960
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-73-8
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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